Rociletinib

Catalog No.
S547964
CAS No.
1374640-70-6
M.F
C27H28F3N7O3
M. Wt
555.55
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rociletinib

CAS Number

1374640-70-6

Product Name

Rociletinib

IUPAC Name

N-[3-[[2-[4-(4-acetylpiperazin-1-yl)-2-methoxyanilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]phenyl]prop-2-enamide

Molecular Formula

C27H28F3N7O3

Molecular Weight

555.55

InChI

InChI=1S/C27H28F3N7O3/c1-4-24(39)32-18-6-5-7-19(14-18)33-25-21(27(28,29)30)16-31-26(35-25)34-22-9-8-20(15-23(22)40-3)37-12-10-36(11-13-37)17(2)38/h4-9,14-16H,1,10-13H2,2-3H3,(H,32,39)(H2,31,33,34,35)

InChI Key

HUFOZJXAKZVRNJ-UHFFFAOYSA-N

SMILES

CC(=O)N1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C(C(=N3)NC4=CC(=CC=C4)NC(=O)C=C)C(F)(F)F)OC

Solubility

Soluble in DMSO, not in water

Synonyms

CO1686; CO-1686; CO 1686; AVL301; AVL 301; AVL-301; CNX419; CNX 419; CNX-419; Rociletinib.

Description

The exact mass of the compound Rociletinib is 555.22057 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inhibition of EGFR Mutations:

EGFR mutations are frequently observed in non-small cell lung cancer (NSCLC). Rociletinib has been shown to effectively inhibit these mutations, particularly the EGFR exon 19 deletion and EGFR L858R mutation, in preclinical studies []. This inhibition disrupts the signaling pathway that promotes cancer cell growth and survival.

Treatment of NSCLC:

Building on its ability to target EGFR mutations, Rociletinib has been evaluated in clinical trials for the treatment of NSCLC patients with these specific mutations. These trials have demonstrated promising results, with Rociletinib showing efficacy in controlling tumor growth and improving progression-free survival.

Comparison with Other TKIs:

Scientific research has compared Rociletinib with other EGFR TKIs, such as Erlotinib and Gefitinib. Studies suggest that Rociletinib may be more effective against tumors harboring specific EGFR mutations and may have a different toxicity profile compared to other TKIs. This ongoing research helps determine the optimal treatment options for patients with NSCLC.

Overcoming Resistance:

A significant challenge in cancer treatment is the development of resistance to targeted therapies. Scientific research is investigating the mechanisms by which NSCLC patients develop resistance to Rociletinib. This knowledge can be used to develop strategies to overcome resistance and improve treatment outcomes [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4

Exact Mass

555.22057

Appearance

white to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Rociletinib

Dates

Modify: 2023-08-15
1: Liu SV, Subramaniam D, Cyriac GC, Abdul-Khalek FJ, Giaccone G. Emerging protein kinase inhibitors for non-small cell lung cancer. Expert Opin Emerg Drugs. 2014 Mar;19(1):51-65. doi: 10.1517/14728214.2014.873403. Epub 2013 Dec 20. PubMed PMID: 24354593.

Explore Compound Types